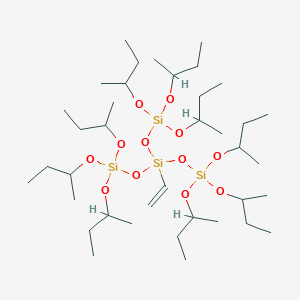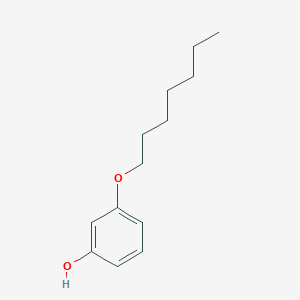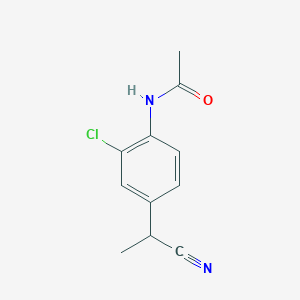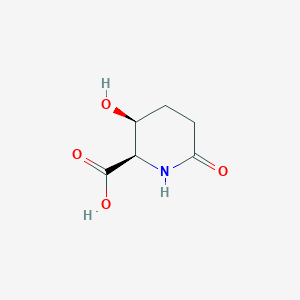
Natriumhexahydroxoantimonat(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Natriumhexahydroxoantimonat(V), also known as sodium hexahydroxoantimonate(V), is a chemical compound with the formula NaSb(OH)6. It is a white to yellowish powder that belongs to the group of antimonates. This compound is characterized by its tetragonal crystal system and is known for its stability and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Natriumhexahydroxoantimonat(V) can be synthesized through the slow evaporation of an aqueous solution containing potassium antimonate and sodium chloride. This method involves dissolving potassium antimonate in water and adding sodium chloride to the solution. The mixture is then allowed to evaporate slowly, leading to the formation of Natriumhexahydroxoantimonat(V) crystals .
Industrial Production Methods
Industrial production of Natriumhexahydroxoantimonat(V) typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high purity and yield of the compound .
化学反応の分析
Types of Reactions
Natriumhexahydroxoantimonat(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert Natriumhexahydroxoantimonat(V) to lower oxidation state antimony compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Natriumhexahydroxoantimonat(V) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving Natriumhexahydroxoantimonat(V) depend on the specific reaction conditions and reagents used. These products can include various antimony oxides, hydroxides, and other antimony-containing compounds .
科学的研究の応用
Natriumhexahydroxoantimonat(V) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in analytical chemistry.
Biology: Research has explored its potential use in biological systems, particularly in studying antimony’s effects on cellular processes.
作用機序
The mechanism of action of Natriumhexahydroxoantimonat(V) involves its interaction with molecular targets and pathways within chemical and biological systems. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s hydroxide ions play a crucial role in its reactivity, allowing it to participate in various chemical transformations .
類似化合物との比較
Natriumhexahydroxoantimonat(V) can be compared with other similar compounds, such as potassium hexahydroxoantimonate(V) and other antimonates. These compounds share similar chemical structures and properties but differ in their specific reactivity and applications. For example, potassium hexahydroxoantimonate(V) has a similar formula (KSb(OH)6) but exhibits different solubility and reactivity characteristics .
List of Similar Compounds
- Potassium hexahydroxoantimonate(V) (KSb(OH)6)
- Sodium hexafluoroantimonate(V) (NaSbF6)
- Sodium thioantimonate(V) (Na3SbS4)
These compounds highlight the diversity within the group of antimonates and the unique properties of Natriumhexahydroxoantimonat(V) that make it valuable for various applications .
特性
分子式 |
H12NaO6Sb+ |
|---|---|
分子量 |
252.84 g/mol |
InChI |
InChI=1S/Na.6H2O.Sb/h;6*1H2;/q+1;;;;;;; |
InChIキー |
JNGDVALNJSTIDL-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.[Na+].[Sb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)



![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)



![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)

